molecular formula C6H6CaNNaO6 B12810039 calcium;sodium;2-[bis(carboxylatomethyl)amino]acetate CAS No. 60034-45-9

calcium;sodium;2-[bis(carboxylatomethyl)amino]acetate

Katalognummer: B12810039
CAS-Nummer: 60034-45-9
Molekulargewicht: 251.18 g/mol
InChI-Schlüssel: ATEKMIYHWFLUPG-UHFFFAOYSA-K
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Calcium sodium 2-[bis(carboxylatomethyl)amino]acetate is a coordination compound that includes calcium and sodium ions complexed with a bis(carboxylatomethyl)amino acetate ligand. This compound is known for its chelating properties, which allow it to bind to metal ions, making it useful in various applications, including medicine and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Calcium sodium 2-[bis(carboxylatomethyl)amino]acetate is typically synthesized by reacting ethylenediaminetetraacetic acid (EDTA) with calcium and sodium salts. The reaction involves the following steps:

    Dissolution of EDTA: EDTA is dissolved in water.

    Addition of Calcium and Sodium Salts: Calcium chloride and sodium hydroxide are added to the EDTA solution.

    pH Adjustment: The pH of the solution is adjusted to around 7-8 using sodium hydroxide.

    Precipitation: The resulting solution is heated to precipitate the calcium sodium 2-[bis(carboxylatomethyl)amino]acetate.

    Filtration and Drying: The precipitate is filtered and dried to obtain the final product.

Industrial Production Methods

In industrial settings, the production of calcium sodium 2-[bis(carboxylatomethyl)amino]acetate follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous reactors and automated pH control systems are often used to maintain consistent reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

Calcium sodium 2-[bis(carboxylatomethyl)amino]acetate primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It can also participate in substitution reactions where the metal ions in the complex are replaced by other metal ions.

Common Reagents and Conditions

Major Products

The major products of these reactions are the metal complexes formed with the chelating agent. For example, when calcium sodium 2-[bis(carboxylatomethyl)amino]acetate reacts with ferric chloride, the product is a ferric complex of the chelating agent .

Wissenschaftliche Forschungsanwendungen

Calcium sodium 2-[bis(carboxylatomethyl)amino]acetate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of calcium sodium 2-[bis(carboxylatomethyl)amino]acetate involves the formation of stable complexes with metal ions. The bis(carboxylatomethyl)amino acetate ligand has multiple binding sites that can coordinate with metal ions, effectively sequestering them. This chelation process prevents the metal ions from participating in unwanted chemical reactions and facilitates their removal from the system .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Calcium sodium 2-[bis(carboxylatomethyl)amino]acetate is unique due to its specific binding affinity for calcium and sodium ions, making it particularly effective in applications where these ions are prevalent. Its stability and solubility in water also contribute to its versatility in various fields .

Eigenschaften

CAS-Nummer

60034-45-9

Molekularformel

C6H6CaNNaO6

Molekulargewicht

251.18 g/mol

IUPAC-Name

calcium;sodium;2-[bis(carboxylatomethyl)amino]acetate

InChI

InChI=1S/C6H9NO6.Ca.Na/c8-4(9)1-7(2-5(10)11)3-6(12)13;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);;/q;+2;+1/p-3

InChI-Schlüssel

ATEKMIYHWFLUPG-UHFFFAOYSA-K

Kanonische SMILES

C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Ca+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.